3-Aminopyridine-4-carboxamide hydrochloride
Overview
Description
3-Aminopyridine-4-carboxamide hydrochloride (AP4CH) is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 g/mol . It has gained attention in scientific research for its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an amino group at the 3rd position and a carboxamide group at the 4th position .Scientific Research Applications
Ribonucleotide Reductase Inhibition
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) has been studied as a novel inhibitor of ribonucleotide reductase (RR), showing clinical signs of activity in pancreatic cancer. A phase 2 trial investigated 3-AP for advanced adenocarcinoma of the pancreas, although the regimen appeared inactive against predominantly gemcitabine-refractory pancreatic cancer, suggesting RR M2 protein may not have a critical role in the malignant potential of pancreatic cancer (Attia et al., 2008).
Antitumor Activity
The discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor, demonstrated potent antiproliferative activity against hematological and solid tumor cell lines, indicating a potential avenue for the development of novel antitumor agents based on the structural framework of aminopyridines (Lombardo et al., 2004).
Synthesis and Drug Development
Research into the synthesis of small molecules targeting DNA structures, including studies on 9‐aminoacridine carboxamides, underscores the relevance of aminopyridines in developing agents with potential therapeutic applications, particularly in targeting DNA tertiary structures for antiproliferative effects (Howell et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Aminopyridine-4-carboxamide hydrochloride is the voltage-gated potassium (Kv) channels . These channels play a crucial role in the repolarization phase of action potentials in neurons, and their blockade can lead to prolonged action potentials .
Mode of Action
This compound acts as an antagonist of the Kv channels . By blocking these channels, it prolongs the duration of action potentials in axons due to delayed repolarization . This leads to an increase in presynaptic calcium levels and subsequently, an enhanced release of neurotransmitters .
Biochemical Pathways
The blockade of Kv channels by this compound affects the action potential propagation pathway . This results in the elongation of action potentials and heightened release of neurotransmitters . The enhanced neuronal signaling is a downstream effect of this interaction .
Pharmacokinetics
It is known that similar compounds, such as 4-aminopyridine, are readily absorbed and widely distributed in the body, including the brain
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced neuronal signaling . By prolonging action potentials and increasing neurotransmitter release, it facilitates improved communication between neurons . This can lead to symptomatic improvements in various neurological disorders .
Biochemical Analysis
Biochemical Properties
3-Aminopyridine-4-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it has been observed to impact gene expression by altering the transcriptional activity of specific genes. These changes in cellular processes highlight the compound’s potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular function. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels has been studied extensively, revealing its potential to modulate metabolic processes. These interactions highlight the compound’s significance in understanding and manipulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its effectiveness and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical and therapeutic applications .
Properties
IUPAC Name |
3-aminopyridine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.ClH/c7-5-3-9-2-1-4(5)6(8)10;/h1-3H,7H2,(H2,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHDKTBGPZQJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354950-11-0 | |
Record name | 3-aminopyridine-4-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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